molecular formula C10H20ClNO2S B1390269 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1185295-04-8

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride

Cat. No.: B1390269
CAS No.: 1185295-04-8
M. Wt: 253.79 g/mol
InChI Key: VVYFZXODPLHSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C10H19NO2S•HCl and a molecular weight of 253.79 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethylsulfonyl group.

Preparation Methods

The synthesis of 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylsulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethylsulfonyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the cyclopropylmethylsulfonyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylmethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S.ClH/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFZXODPLHSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673954
Record name 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-04-8
Record name 4-[(Cyclopropylmethanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Reactant of Route 2
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Reactant of Route 3
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Reactant of Route 4
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Reactant of Route 5
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride
Reactant of Route 6
4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.